molecular formula C9H9FO B6152528 2-ethyl-4-fluorobenzaldehyde CAS No. 1289089-09-3

2-ethyl-4-fluorobenzaldehyde

Cat. No. B6152528
CAS RN: 1289089-09-3
M. Wt: 152.2
InChI Key:
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Description

2-Ethyl-4-fluorobenzaldehyde (2-E4FBA) is an organic compound with the molecular formula C8H7FO. It is a colorless liquid that is soluble in many organic solvents, and it is used as a starting material for a variety of chemical reactions. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

2-ethyl-4-fluorobenzaldehyde is a versatile building block in organic synthesis. Its reactivity is due to the presence of a carbonyl group, which can undergo nucleophilic addition reactions with a variety of nucleophiles. It can also be used in Michael addition reactions, as well as in aldol condensations.
Biochemical and Physiological Effects
2-ethyl-4-fluorobenzaldehyde has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. In addition, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release.

Advantages and Limitations for Lab Experiments

2-ethyl-4-fluorobenzaldehyde is a useful reagent in organic synthesis due to its versatility and reactivity. Its advantages include its low cost and its availability in a variety of solvents. Its limitations include its low solubility in water, its low boiling point, and its potential to form hazardous byproducts.

Future Directions

In the future, 2-ethyl-4-fluorobenzaldehyde may be used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It may also be used in the development of new catalysts for organic synthesis. Additionally, it may be used in the development of new drugs, as well as in the development of new materials for use in medical devices. Finally, it may be used in the development of new analytical techniques for the detection and quantification of organic compounds.

Synthesis Methods

2-ethyl-4-fluorobenzaldehyde is synthesized by the reaction of ethylbenzene and hydrofluoric acid in the presence of a catalyst. This reaction produces a mixture of 2-ethyl-4-fluorobenzaldehyde and 2-ethyl-4-fluorobenzyl alcohol. The aldehyde can then be isolated by distillation.

Scientific Research Applications

2-ethyl-4-fluorobenzaldehyde is used in a variety of scientific research applications, such as the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of heterocyclic compounds, such as pyridines, quinolines, and imidazoles.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-ethyl-4-fluorobenzaldehyde involves the conversion of 2-ethylphenol to 2-ethyl-4-fluorobenzaldehyde through a series of reactions.", "Starting Materials": [ "2-ethylphenol", "sodium hydroxide", "fluorine gas", "acetic anhydride", "sulfuric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: 2-ethylphenol is reacted with sodium hydroxide to form the sodium salt of 2-ethylphenol.", "Step 2: Fluorine gas is bubbled through the sodium salt of 2-ethylphenol to form 2-ethyl-4-fluorophenol.", "Step 3: 2-ethyl-4-fluorophenol is acetylated with acetic anhydride in the presence of sulfuric acid to form 2-ethyl-4-fluoroacetophenone.", "Step 4: 2-ethyl-4-fluoroacetophenone is oxidized with sodium hypochlorite to form 2-ethyl-4-fluorobenzaldehyde.", "Step 5: The product is purified by recrystallization from a mixture of water and sodium chloride." ] }

CAS RN

1289089-09-3

Product Name

2-ethyl-4-fluorobenzaldehyde

Molecular Formula

C9H9FO

Molecular Weight

152.2

Purity

95

Origin of Product

United States

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